molecular formula C4H11ClN2O B11723046 N'-hydroxybutanimidamide hydrochloride

N'-hydroxybutanimidamide hydrochloride

Cat. No.: B11723046
M. Wt: 138.59 g/mol
InChI Key: HQLFHKFCHMEABO-UHFFFAOYSA-N
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Description

N’-hydroxybutanimidamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

The synthesis of N’-hydroxybutanimidamide hydrochloride typically involves the reaction of butanimidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-hydroxybutanimidamide hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

N’-hydroxybutanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-hydroxybutanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action are often related to its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

N’-hydroxybutanimidamide hydrochloride can be compared with similar compounds like N-hydroxyacetamide and N-hydroxybenzamide. While all these compounds share the N-hydroxy functional group, N’-hydroxybutanimidamide hydrochloride is unique due to its butyl side chain, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other N-hydroxy compounds may not be as effective .

Properties

Molecular Formula

C4H11ClN2O

Molecular Weight

138.59 g/mol

IUPAC Name

N'-hydroxybutanimidamide;hydrochloride

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3-4(5)6-7;/h7H,2-3H2,1H3,(H2,5,6);1H

InChI Key

HQLFHKFCHMEABO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NO)N.Cl

Origin of Product

United States

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